molecular formula C7H12N4O B254241 5-(butylamino)-1,2,4-triazin-3(2H)-one

5-(butylamino)-1,2,4-triazin-3(2H)-one

Cat. No. B254241
M. Wt: 168.2 g/mol
InChI Key: HLIDXARTZLMVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Butylamino)-1,2,4-triazin-3(2H)-one, also known as BUAT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. BUAT belongs to the class of triazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5-(butylamino)-1,2,4-triazin-3(2H)-one is not fully understood. However, it has been proposed that 5-(butylamino)-1,2,4-triazin-3(2H)-one exerts its biological activity by inhibiting the activity of specific enzymes or proteins. For example, 5-(butylamino)-1,2,4-triazin-3(2H)-one has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately results in the inhibition of cell growth.
Biochemical and Physiological Effects:
5-(butylamino)-1,2,4-triazin-3(2H)-one has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 5-(butylamino)-1,2,4-triazin-3(2H)-one has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, 5-(butylamino)-1,2,4-triazin-3(2H)-one has been shown to modulate the immune response by inhibiting the production of cytokines, which are important mediators of the immune response.

Advantages and Limitations for Lab Experiments

5-(butylamino)-1,2,4-triazin-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. 5-(butylamino)-1,2,4-triazin-3(2H)-one has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of 5-(butylamino)-1,2,4-triazin-3(2H)-one is its solubility. 5-(butylamino)-1,2,4-triazin-3(2H)-one is poorly soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5-(butylamino)-1,2,4-triazin-3(2H)-one. One area of interest is the development of 5-(butylamino)-1,2,4-triazin-3(2H)-one derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of 5-(butylamino)-1,2,4-triazin-3(2H)-one in more detail. This could lead to the identification of new targets for drug discovery. Additionally, the potential of 5-(butylamino)-1,2,4-triazin-3(2H)-one as a therapeutic agent for the treatment of viral infections and bacterial infections warrants further investigation.
Conclusion:
In conclusion, 5-(butylamino)-1,2,4-triazin-3(2H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. 5-(butylamino)-1,2,4-triazin-3(2H)-one has been shown to exhibit various biological activities such as antiviral, anticancer, and antibacterial properties. The synthesis of 5-(butylamino)-1,2,4-triazin-3(2H)-one is relatively easy, and it has been shown to have low toxicity. However, its solubility can be a limitation in certain experiments. There are several future directions for the study of 5-(butylamino)-1,2,4-triazin-3(2H)-one, including the development of 5-(butylamino)-1,2,4-triazin-3(2H)-one derivatives with improved solubility and potency and the investigation of its mechanism of action in more detail.

Synthesis Methods

The synthesis of 5-(butylamino)-1,2,4-triazin-3(2H)-one involves the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with butylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the substitution of the chlorine atoms with the butylamino group, resulting in the formation of 5-(butylamino)-1,2,4-triazin-3(2H)-one. The yield of the synthesis can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

5-(butylamino)-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit various biological activities such as antiviral, anticancer, and antibacterial properties. 5-(butylamino)-1,2,4-triazin-3(2H)-one has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have antiviral activity against herpes simplex virus type 1 and 2. 5-(butylamino)-1,2,4-triazin-3(2H)-one has been shown to inhibit the growth of gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.

properties

Product Name

5-(butylamino)-1,2,4-triazin-3(2H)-one

Molecular Formula

C7H12N4O

Molecular Weight

168.2 g/mol

IUPAC Name

5-(butylamino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C7H12N4O/c1-2-3-4-8-6-5-9-11-7(12)10-6/h5H,2-4H2,1H3,(H2,8,10,11,12)

InChI Key

HLIDXARTZLMVSW-UHFFFAOYSA-N

SMILES

CCCCNC1=NC(=O)NN=C1

Canonical SMILES

CCCCNC1=NC(=O)NN=C1

Origin of Product

United States

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